molecular formula C15H12F3NO B12314916 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine

2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B12314916
M. Wt: 279.26 g/mol
InChI Key: BYRAZLKGXXGISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydrobenzoxazine moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 3-(trifluoromethyl)aniline with salicylaldehyde under acidic conditions to form an imine intermediate. This intermediate is then subjected to cyclization to yield the desired benzoxazine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by employing continuous flow synthesis techniques. These methods allow for better control over reaction parameters, leading to higher yields and reduced reaction times. The use of microreactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced benzoxazine compounds, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C15H12F3NO

Molecular Weight

279.26 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C15H12F3NO/c16-15(17,18)11-5-3-4-10(8-11)14-9-19-12-6-1-2-7-13(12)20-14/h1-8,14,19H,9H2

InChI Key

BYRAZLKGXXGISI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2N1)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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